(Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile
Description
Properties
IUPAC Name |
4-[2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5/c1-29-22-5-3-2-4-18(22)12-24-25(28)20-11-10-19(13-23(20)31-24)30-15-21(27)17-8-6-16(14-26)7-9-17/h2-13H,15H2,1H3/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDPUCDQXQSEE-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is a complex organic compound with significant potential for biological activity. This compound features a unique structural arrangement that includes a benzofuran core, a methoxybenzylidene moiety, and an acetyl group. Its intricate design suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular formula of (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is . The structure can be broken down as follows:
- Benzofuran Core : Provides a framework for biological activity.
- Methoxybenzylidene Group : Enhances lipophilicity and potential interaction with biological targets.
- Acetyl Group : May influence the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds related to (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile exhibit promising anticancer properties. For instance, studies have shown that similar benzofuran derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study conducted on a related compound demonstrated cytotoxic effects against A549 (lung cancer) and HepG2 (liver cancer) cell lines, showing increased cell viability at lower concentrations while exhibiting significant toxicity at higher doses .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may also possess anti-inflammatory properties. Research on benzofuran derivatives has indicated their effectiveness in reducing inflammation markers in vitro. These compounds may inhibit the production of pro-inflammatory cytokines through the modulation of signaling pathways such as NF-kB and MAPK.
Antimicrobial Activity
Preliminary studies suggest that (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile could exhibit antimicrobial activity against various bacterial strains. This potential is based on the presence of functional groups that enhance interaction with microbial membranes, leading to bactericidal effects. For example, related compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus.
The biological activity of (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell survival and proliferation.
- Interaction with Cellular Targets : The unique structure allows for potential binding interactions with receptors or other cellular targets, influencing cellular responses.
Cytotoxicity Studies
A series of cytotoxicity assays were performed using various concentrations of related benzofuran derivatives. The results indicated varying degrees of cytotoxicity across different cell lines:
| Compound | Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|---|
| A | 100 | 92 | 88 |
| B | 200 | 68 | 73 |
| C | 50 | 96 | 97 |
Table 1: Cytotoxicity of Benzofuran Derivatives
Antimicrobial Efficacy
In antimicrobial assays, related compounds were tested against a panel of bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Table 2: Antimicrobial Activity of Related Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran-Heterocyclic Hybrids
(a) Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
- Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Features: Trimethylbenzylidene group, thiazolo-pyrimidine ring, and cyano substituent. Properties: Melting point (243–246°C), molecular weight 386 g/mol (C₂₀H₁₀N₄O₃S), IR absorption at 2,219 cm⁻¹ (CN stretch) .
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Features: 4-Cyanobenzylidene group; higher molecular weight (403 g/mol, C₂₂H₁₇N₃O₃S) due to the cyano substituent. Properties: Lower melting point (213–215°C) compared to 11a, suggesting reduced crystallinity from the planar cyano group .
- Comparison with Target Compound: The target compound lacks the thiazolo-pyrimidine ring but shares the cyano group. The acetyloxy linkage in the target may enhance solubility compared to the rigid heterocyclic systems in 11a/b.
(b) Pyrimido-Quinazoline Derivative (Compound 12)
- Structure : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Comparison : The quinazoline core in Compound 12 increases ring strain and melting point relative to the target compound’s benzofuran system.
Halogenated Benzofuran Derivatives
- Example : Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound VI)
Methoxybenzylidene-Containing Analogues
- Example : (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
- Comparison : The target compound’s single methoxy group balances lipophilicity and solubility, while the benzonitrile may enhance binding affinity to biological targets.
Substituted Benzylidene Derivatives
- Example : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Key Features : Bulky tert-butyl substituent on the benzylidene group.
- Properties : High molecular weight (366.4 g/mol), XLogP3 = 5.2 (indicative of high lipophilicity) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile?
- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between 3-oxo-2,3-dihydrobenzofuran-6-yl derivatives and 2-methoxybenzaldehyde, followed by acetylation with 4-cyanobenzoyl chloride. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by -NMR and -NMR to confirm regioselectivity and stereochemistry .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve the Z-configuration of the benzylidene group and confirm dihedral angles between the benzofuran and benzonitrile moieties .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and nitrile groups (C≡N at ~2220 cm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to minimize inhalation risks of volatile intermediates (e.g., acetyl chloride derivatives) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers assess the compound’s preliminary bioactivity in vitro?
- Methodology :
- Antioxidant assays : Use DPPH radical scavenging or FRAP assays at concentrations of 10–100 µM .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate IC values .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying catalytic conditions?
- Methodology :
- Kinetic profiling : Compare reaction rates using Pd/C vs. organocatalysts (e.g., proline derivatives) to identify rate-limiting steps .
- DFT calculations : Model transition states to explain stereochemical outcomes (e.g., Z/E isomer ratios) under different solvent polarities .
Q. What strategies optimize crystallographic data acquisition for this compound’s polymorphs?
- Methodology :
- Crystal screening : Use solvent vapor diffusion with DMSO/EtOH mixtures to grow single crystals suitable for synchrotron X-ray diffraction .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to correlate packing efficiency with solubility .
Q. How can researchers address discrepancies in bioactivity data across different assay platforms?
- Methodology :
- Cross-validation : Replicate assays (e.g., ROS inhibition in RAW 264.7 macrophages) using standardized positive controls (e.g., ascorbic acid) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What computational approaches predict the compound’s structure-activity relationships (SAR) for drug discovery?
- Methodology :
- Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) using AutoDock Vina and compare with known inhibitors .
- QSAR modeling : Corporate Hammett constants of substituents (e.g., methoxy vs. nitro groups) to optimize electronic effects on bioactivity .
Q. How can researchers validate synthetic purity when analytical standards are unavailable?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
